molecular formula C11H13NO3 B045574 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide CAS No. 56715-12-9

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide

Cat. No.: B045574
CAS No.: 56715-12-9
M. Wt: 207.23 g/mol
InChI Key: SOGKXLVYZZXFTN-SNVBAGLBSA-N
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Description

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This chiral compound features a phenylacetamide scaffold linked to a (2S)-glycidyl ether moiety, a combination that presents unique reactivity and biological potential. The (2S)-configured oxirane (epoxide) ring is a highly versatile electrophilic functional group, making this compound a valuable precursor for the synthesis of more complex molecules via nucleophilic ring-opening reactions. Researchers utilize this compound primarily as a key building block in the development of covalent enzyme inhibitors, particularly targeting serine hydrolases and proteases. The acetamide group can contribute to critical hydrogen-bonding interactions with biological targets, while the epoxide can act as an irreversible warhead, forming a stable covalent bond with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site. Its specific research applications include the exploration of structure-activity relationships (SAR) in inhibitor design, the development of activity-based probes (ABPs) for profiling enzyme function in complex biological systems, and the synthesis of potential therapeutic agents for conditions involving dysregulated proteolytic activity. This compound is provided for research purposes to facilitate innovation in chemical biology and pharmaceutical sciences.

Properties

IUPAC Name

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGKXLVYZZXFTN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Glycidylation of 4-Acetamidophenol with (S)-Epichlorohydrin

  • Reaction Principle: The phenolic hydroxyl of 4-acetamidophenol reacts with optically active (S)-epichlorohydrin under basic conditions to form the glycidyl ether linkage, preserving the epoxide stereochemistry.
  • Typical Conditions: Alkali metal hydroxides (e.g., KOH, NaOH) or carbonate bases in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Catalysts/Phase Transfer Agents: Benzyltrimethylammonium chloride (BTA) has been employed to enhance reaction efficiency and selectivity.
  • Outcome: High yield of the (S)-configured glycidyl ether intermediate with enantiomeric excess (ee) > 98% reported.
  • Reference Example: Kitaori et al. demonstrated a two-step synthesis starting from 4-acetamidophenol and (S)-epichlorohydrin using alkali metal hydroxide and BTA, followed by amination to yield atenolol with excellent optical purity.

Enzymatic Kinetic Resolution of Racemic Intermediates

  • Approach: Starting from racemic glycidyl ether or racemic alcohol intermediates, lipase-catalyzed transesterification selectively converts one enantiomer, allowing isolation of the desired (S)-enantiomer.
  • Enzymes Used: Candida antarctica lipase-A (CLEA) showed high enantioselectivity.
  • Acyl Donor: Vinyl acetate is commonly used for transesterification.
  • Advantages: Green synthesis route, mild conditions, and high enantiomeric excess (eeP = 96.9%, eeS = 91.1%).
  • Process Notes: Optimization of reaction parameters and use of ionic liquids improved solubility and efficiency.
  • Application: Synthesis of enantiopure intermediates for atenolol and other β-blockers.

Regioselective Nucleophilic Substitution Using Fluoride Salts

  • Method: Glycidyl halides or sulfonyloxy derivatives react with phenols in the presence of cesium fluoride (CsF) and potassium carbonate in DMF.
  • Mechanism: CsF controls regioselectivity, favoring substitution at specific epoxide carbons to yield enantiopure glycidyl ethers.
  • Outcome: Efficient access to optically active glycidyl ethers with high regio- and stereoselectivity.
  • Applications: Synthesis of β-blocker intermediates including bisoprolol and atenolol analogs.

Detailed Reaction Conditions and Yields

Preparation Method Key Reagents & Catalysts Solvent Temperature Range Yield (%) Enantiomeric Excess (ee) Notes
Direct glycidylation with (S)-epichlorohydrin (S)-Epichlorohydrin, KOH or BTA Acetonitrile, DMF 25–50 °C 80–95 >98% Two-step process with subsequent amination
Enzymatic kinetic resolution Racemic alcohol, Candida antarctica lipase-A, vinyl acetate Ionic liquids, organic solvents 30–50 °C ~49 (conversion) 91–97% Green synthesis, mild conditions
CsF-mediated regioselective substitution Glycidyl nosylate, CsF, K2CO3 DMF Room temperature 85–90 High Regioselective ring-opening control

Research Findings and Optimization Insights

  • Stereochemical Control: The use of optically pure (S)-epichlorohydrin ensures retention of stereochemistry in the glycidyl ether product, critical for biological activity.
  • Base Selection: Alkali metal hydroxides and carbonates are effective; phase transfer catalysts improve yields.
  • Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile facilitate nucleophilic substitution and solubilize reactants.
  • Enzymatic Resolution: Offers an environmentally friendly alternative with high selectivity but may require longer reaction times and careful control of conditions.
  • Regioselectivity: CsF plays a pivotal role in directing nucleophilic attack, enabling synthesis of specific isomers.
  • Purification: Column chromatography and crystallization are commonly used to isolate pure enantiomers.

Chemical Reactions Analysis

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development and testing of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide involves its interaction with specific molecular targets. The epoxide group in the compound can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in various biological effects. The exact pathways and targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Atenolol Impurity Series

Atenolol synthesis generates multiple structurally related impurities. Key analogs include:

Compound Name CAS Number Structure Highlights Role/Relevance
Atenolol Impurity A 29122-68-7 2-(4-Hydroxyphenyl)acetamide; lacks oxirane Hydrolysis product
Atenolol Impurity B 17194-82-0 2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide Oxirane ring-opened derivative
Atenolol Impurity C (RS) 61698-76-8 Racemic oxirane variant (2RS configuration) Stereochemical impurity
Atenolol Impurity D N/A 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide Chlorinated derivative
Key Differences:
  • Functional Groups : Impurity A lacks the oxirane ring, while Impurity B and D feature hydroxylated or chlorinated side chains.
  • Stereochemistry : The (2S)-configured oxirane in the target compound contrasts with racemic Impurity C (2RS), impacting pharmacological activity and metabolic stability .

Non-Atenolol Acetamide Derivatives

Other acetamide analogs with modified aryloxy/epoxide groups include:

Compound Name CAS Number Structural Features Application/Relevance
N-{4-[(Oxiran-2-yl)methoxy]phenyl}acetamide 6597-75-7 Similar structure, unspecified stereochemistry Intermediate in drug synthesis
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide 433318-40-2 Sulfamoyl and isoxazole substituents Potential kinase inhibitor
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide 454647-93-9 Thioimidazole and azo groups Antimicrobial research
Key Differences:
  • Substituent Complexity: Non-atenolol analogs often incorporate heterocycles (e.g., isoxazole, imidazole) or sulfonamide groups, broadening their biological activity .
  • Epoxide Stability: The (2S)-oxirane group in the target compound confers reactivity for nucleophilic ring-opening, a property less prominent in non-epoxide analogs .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound (S-configuration) Impurity C (RS) Impurity A Impurity B
Melting Point (°C) 117–119 115–117 160–162 98–100
LogP (Calculated) 0.94 0.94 0.62 -0.18
Water Solubility Low Low Moderate High
Insights:
  • The oxirane group increases hydrophobicity (higher LogP) compared to hydroxylated analogs.
  • Impurity B’s dihydroxypropoxy side chain enhances water solubility, reducing bioavailability risks .

Pharmacological Relevance

  • Target Compound: Not pharmacologically active; monitored as a process-related impurity in atenolol (limit: ≤0.1% per ICH guidelines) .
  • Impurity B : May exhibit cardiotoxic effects at elevated concentrations .
  • Non-Atenolol Analogs: Derivatives like 433318-40-2 show promise in targeting kinases or microbial enzymes due to sulfamoyl/isoxazole motifs .

Biological Activity

2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H13_{13}N1_{1}O3_{3}, with a molecular weight of 207.23 g/mol. The compound features an epoxide group, which is known for its reactivity, making it a candidate for various biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis.

Anticancer Properties

The compound also shows promise in anticancer research . Its epoxide group may interact with nucleophilic sites in DNA and proteins, leading to cellular apoptosis or cell cycle arrest. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

The mechanism of action for this compound primarily involves the formation of covalent bonds with nucleophilic sites in biological molecules. The epoxide group can react with amino acids in proteins, leading to alterations in protein function and cellular signaling pathways. This interaction may disrupt normal cellular functions, resulting in the observed biological effects.

Study on Anticancer Activity

A study conducted on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines revealed that treatment with this compound resulted in significant inhibition of DNA synthesis and increased apoptotic cell percentages. The compound demonstrated higher efficacy compared to standard chemotherapeutic agents at lower concentrations .

Antimicrobial Efficacy Evaluation

In antimicrobial assays, the compound was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, suggesting potential applications as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamideContains an oxirane ring and an acetamide groupFocused more on neuroprotective properties
Atenolol Impurity CSimilar acetamide structure but differs in substituentsPrimarily studied for cardiovascular effects
4-(Oxiranylmethoxy)acetophenoneIntermediate in the synthesis pathwayLacks the acetamide functionality

This table highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not found in other similar compounds.

Q & A

Q. Methodological Steps :

Prepare aliquots stored under controlled conditions (e.g., -20°C, 25°C/60% RH).

Analyze purity monthly via HPLC and LC-MS to track degradation products .

What strategies mitigate epoxide ring-opening during synthesis or purification?

Advanced Research Question

  • Low-temperature reactions : Conduct synthesis at 0–5°C to stabilize the epoxide .
  • Inert atmosphere : Use N₂/Ar to exclude moisture and oxygen .
  • Non-aqueous workup : Avoid protic solvents (e.g., water) during extraction .

How can researchers validate the absence of isomeric impurities (e.g., RS configuration) in synthesized batches?

Advanced Research Question

  • Chiral chromatography : Compare with RS isomer standards (CAS 29122-69-8) .
  • Mass spectrometry : Detect mass shifts from hydrolyzed or racemized products .
  • Reference standards : Use pharmacopeial-grade materials (e.g., EP Impurity C) for calibration .

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